5-Nitro-2-propoxybenzamide
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Overview
Description
5-Nitro-2-propoxybenzamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxybenzamide typically involves the nitration of 2-propoxybenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 2-propoxybenzamide in a suitable solvent such as acetic acid.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the nitration is complete.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain crude this compound.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-propoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed:
Reduction: 5-Amino-2-propoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
5-Nitro-2-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of nitrobenzamide derivatives.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It is used as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-Nitro-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-Propoxybenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-ethoxybenzamide: Similar structure but with an ethoxy group (-OCH2CH3) instead of a propoxy group.
5-Nitro-2-methoxybenzamide: Contains a methoxy group (-OCH3) instead of a propoxy group.
Uniqueness: 5-Nitro-2-propoxybenzamide is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the propoxy group influences its solubility and interaction with biological targets. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24572-86-9 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-nitro-2-propoxybenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-16-9-4-3-7(12(14)15)6-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |
InChI Key |
CVMPEAZMAIZTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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